Cas no 94238-64-9 (2-azido-6-(trifluoromethyl)pyridine)

2-Azido-6-(trifluoromethyl)pyridine is a versatile heterocyclic compound featuring both an azido group and a trifluoromethyl substituent on a pyridine scaffold. The azido functionality provides reactivity for click chemistry applications, enabling efficient conjugation in organic synthesis and bioconjugation. The electron-withdrawing trifluoromethyl group enhances the compound's stability and influences its electronic properties, making it valuable in medicinal chemistry and materials science. This compound is particularly useful in the development of pharmaceuticals, agrochemicals, and functional materials due to its unique structural motifs. Its well-defined reactivity profile and compatibility with various synthetic protocols make it a practical intermediate for researchers seeking to incorporate azide and trifluoromethyl groups into target molecules.
2-azido-6-(trifluoromethyl)pyridine structure
94238-64-9 structure
商品名:2-azido-6-(trifluoromethyl)pyridine
CAS番号:94238-64-9
MF:C6H3N4F3
メガワット:188.11
MDL:MFCD23938396
CID:4343486
PubChem ID:13339347

2-azido-6-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • Pyridine, 2-azido-6-(trifluoromethyl)-
    • 2-azido-6-(trifluoromethyl)pyridine
    • 2-azido-6-trifluoromethylpyri-dine
    • EN300-279745
    • 94238-64-9
    • AKOS019150139
    • MDL: MFCD23938396
    • インチ: InChI=1S/C6H3F3N4/c7-6(8,9)4-2-1-3-5(11-4)12-13-10/h1-3H
    • InChIKey: GQYVZJJLTANSLQ-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 188.03098060Da
  • どういたいしつりょう: 188.03098060Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 1
  • トポロジー分子極性表面積: 27.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

2-azido-6-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-279745-0.05g
2-azido-6-(trifluoromethyl)pyridine
94238-64-9 94.0%
0.05g
$212.0 2025-03-19
Enamine
EN300-279745-0.1g
2-azido-6-(trifluoromethyl)pyridine
94238-64-9 94.0%
0.1g
$317.0 2025-03-19
Enamine
EN300-279745-10.0g
2-azido-6-(trifluoromethyl)pyridine
94238-64-9 94.0%
10.0g
$3929.0 2025-03-19
Enamine
EN300-279745-5.0g
2-azido-6-(trifluoromethyl)pyridine
94238-64-9 94.0%
5.0g
$2650.0 2025-03-19
1PlusChem
1P028LZA-10g
2-azido-6-(trifluoromethyl)pyridine
94238-64-9 91%
10g
$4919.00 2023-12-16
1PlusChem
1P028LZA-5g
2-azido-6-(trifluoromethyl)pyridine
94238-64-9 91%
5g
$3338.00 2023-12-16
Enamine
EN300-279745-2.5g
2-azido-6-(trifluoromethyl)pyridine
94238-64-9 94.0%
2.5g
$1791.0 2025-03-19
Enamine
EN300-279745-5g
2-azido-6-(trifluoromethyl)pyridine
94238-64-9 91%
5g
$2650.0 2023-09-09
Enamine
EN300-279745-0.25g
2-azido-6-(trifluoromethyl)pyridine
94238-64-9 94.0%
0.25g
$452.0 2025-03-19
Enamine
EN300-279745-0.5g
2-azido-6-(trifluoromethyl)pyridine
94238-64-9 94.0%
0.5g
$713.0 2025-03-19

2-azido-6-(trifluoromethyl)pyridine 関連文献

2-azido-6-(trifluoromethyl)pyridineに関する追加情報

2-Azido-6-(Trifluoromethyl)Pyridine: A Comprehensive Overview

2-Azido-6-(trifluoromethyl)pyridine, identified by the CAS number 94238-64-9, is a significant compound in the field of organic chemistry. This molecule is characterized by its pyridine ring structure, which is a six-membered aromatic ring with one nitrogen atom. The substituents on the pyridine ring include an azide group (-N3) at the 2-position and a trifluoromethyl group (-CF3) at the 6-position. These substituents confer unique electronic and steric properties to the molecule, making it highly versatile for various applications in research and industry.

The synthesis of 2-azido-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution of a suitable precursor, such as 2-chloro-6-(trifluoromethyl)pyridine, with an azide ion (N3-) in a polar aprotic solvent. This reaction is often facilitated by a base, such as sodium hydride (NaH), to deprotonate the azide and enhance its nucleophilicity. The reaction conditions are optimized to ensure high yield and purity of the final product.

The presence of the azide group in 2-azido-6-(trifluoromethyl)pyridine makes it an excellent substrate for click chemistry reactions, particularly the Huisgen cycloaddition reaction. This reaction involves the coupling of azides with terminal alkynes in the presence of copper catalysts to form stable triazole rings. The resulting products are widely used in drug discovery, materials science, and bioconjugation due to their robustness and versatility.

In recent years, researchers have explored the use of 2-azido-6-(trifluoromethyl)pyridine in various fields. For instance, studies have shown that this compound can serve as a valuable building block for constructing complex heterocyclic frameworks. Its trifluoromethyl group provides additional functionality, such as enhanced stability and lipophilicity, which are desirable properties in pharmaceutical agents.

The trifluoromethyl group also plays a critical role in modulating the electronic properties of the pyridine ring. This substitution pattern can influence reactivity in subsequent reactions, making 2-azido-6-(trifluoromethyl)pyridine a valuable intermediate in organic synthesis. For example, it can be used to prepare bioactive molecules with potential applications in cancer therapy or infectious disease treatment.

In addition to its synthetic applications, 2-azido-6-(trifluoromethyl)pyridine has been studied for its potential as a ligand in transition metal catalysis. The azide group can coordinate with metal centers, enabling catalytic cycles for various transformations. Recent advancements in this area have highlighted its utility in asymmetric catalysis and cross-coupling reactions.

The unique combination of functional groups in 2-azido-6-(trifluoromethyl)pyridine also makes it an attractive candidate for materials science applications. For instance, it can be incorporated into polymer systems to enhance mechanical properties or serve as a precursor for functional materials with tailored electronic characteristics.

In conclusion, CAS No: 94238-64-9, or 2-azido-6-(trifluoromethyl)pyridine, is a versatile compound with significant potential across multiple disciplines. Its ability to participate in click chemistry reactions, serve as a building block for complex molecules, and function as a ligand in catalysis underscores its importance in modern organic chemistry research.

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